3-(1H-Pyrrol-1-yl)propanenitrile
Overview
Description
3-(1H-Pyrrol-1-yl)propanenitrile: is an organic compound with the molecular formula C7H8N2 and a molecular weight of 120.16 g/mol . It is also known by several synonyms, including N-(2-Cyanoethyl)pyrrole and 1H-Pyrrole-1-propanenitrile . This compound is characterized by the presence of a pyrrole ring attached to a propanenitrile group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers
Biochemical Pathways
Given the conductive properties of pyrrole derivatives , it is plausible that this compound could influence pathways related to electrical signal transmission in cells.
Result of Action
Given the potential conductive properties of this compound , it may influence electrical signal transmission within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile typically involves the reaction of pyrrole with acrylonitrile. This reaction is catalyzed by a Lewis acid, which facilitates the addition of the nitrile group to the pyrrole ring . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, is crucial to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Chemistry: 3-(1H-Pyrrol-1-yl)propanenitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems, providing insights into enzyme mechanisms and metabolic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings .
Comparison with Similar Compounds
3-(1H-Pyrrol-3-yl)propanenitrile: This compound has a similar structure but with the nitrile group attached to the third position of the pyrrole ring.
1H-Pyrrole-1-propanenitrile: Another isomer with the nitrile group attached to the first position of the pyrrole ring.
Uniqueness: 3-(1H-Pyrrol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
Properties
IUPAC Name |
3-pyrrol-1-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLJLGYJMJLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115112-01-1 | |
Record name | 1H-Pyrrole-1-propanenitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115112-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00195647 | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43036-06-2 | |
Record name | 1H-Pyrrole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43036-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-1-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrol-1-yl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.